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Abstract
Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally

bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR).[1][2][3] It uniquely targets both mTOR complex 1 (mTORC1) and mTOR

complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/Akt/mTOR

signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide

provides a detailed overview of the discovery, chemical structure, and preclinical and clinical

development of Sapanisertib, with a focus on its mechanism of action, quantitative bioactivity,

and the experimental methodologies employed in its characterization.

Discovery and Medicinal Chemistry
The development of Sapanisertib emerged from the need to overcome the limitations of first-

generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily

inhibit mTORC1 and can lead to feedback activation of Akt signaling via mTORC2. The

pyrazolopyrimidine scaffold was identified as a promising starting point for the development of

ATP-competitive mTOR inhibitors.

The discovery of Sapanisertib likely involved a systematic structure-activity relationship (SAR)

study of pyrazolopyrimidine derivatives aimed at optimizing potency, selectivity, and

pharmacokinetic properties.[4][5] Key insights from the SAR of this chemical class include the
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importance of specific substitutions on the pyrazolopyrimidine core for potent and selective

mTOR inhibition. While the detailed lead optimization cascade for Sapanisertib is proprietary,

the final structure reflects a careful balance of features to achieve dual mTORC1/mTORC2

inhibition with favorable drug-like properties.

Chemical Structure and Synthesis
Sapanisertib is chemically named 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-

pyrazolo[3,4-d]pyrimidin-4-amine.[1] Its chemical formula is C₁₅H₁₅N₇O, with a molecular

weight of 309.33 g/mol .[6]

Chemical Structure:

A plausible synthetic route for Sapanisertib, based on the synthesis of related pyrazolo[3,4-

d]pyrimidines, is outlined below. The synthesis would likely begin with the construction of the

core pyrazolopyrimidine ring system, followed by the introduction of the benzoxazolyl and

isopropylamine moieties.[7][8][9]

Proposed Synthetic Pathway:

A potential synthetic approach could involve the cyclization of a substituted pyrazole precursor

to form the pyrazolo[3,4-d]pyrimidine core. For instance, a key intermediate such as a 5-amino-

1-isopropyl-1H-pyrazole-4-carbonitrile could be reacted with formamide or a similar reagent to

construct the pyrimidine ring.[9] Subsequent halogenation of the 4-position of the

pyrazolopyrimidine core would provide a handle for nucleophilic substitution. The 2-amino-5-

benzoxazolyl group could then be introduced via a coupling reaction, for example, a Suzuki or

Stille coupling with a corresponding boronic acid or stannane derivative of 2-

aminobenzoxazole. Finally, the introduction of the 4-amino group could be achieved through

amination of the 4-halo-pyrazolopyrimidine intermediate.

Mechanism of Action
Sapanisertib functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively

blocking the activity of both mTORC1 and mTORC2.[2][3] This dual inhibition leads to a

comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, which is frequently

dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and

metabolism.
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Caption: The mTOR signaling pathway and the dual inhibitory action of Sapanisertib.
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By inhibiting mTORC1, Sapanisertib suppresses the phosphorylation of its downstream

effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1),

leading to the inhibition of protein synthesis and cell growth.[2] Inhibition of mTORC2 by

Sapanisertib prevents the phosphorylation and activation of Akt at serine 473, thereby

blocking a critical survival signal and preventing the feedback activation of Akt that is observed

with rapalogs.[2]

Quantitative Data
Table 1: In Vitro Bioactivity of Sapanisertib

Target Assay Type IC₅₀ / Kᵢ Reference(s)

mTOR Cell-free kinase assay 1 nM (IC₅₀) [3][10]

mTOR Cell-free kinase assay 1.4 nM (Kᵢ) ---

PI3Kα Cell-free kinase assay 219 nM (IC₅₀) [10]

PI3Kβ Cell-free kinase assay 5,293 nM (IC₅₀) [10]

PI3Kγ Cell-free kinase assay 221 nM (IC₅₀) [10]

PI3Kδ Cell-free kinase assay 230 nM (IC₅₀) [10]

Various Cancer Cell

Lines
In vitro proliferation Median 19 nM (IC₅₀) [11][12]

Table 2: Preclinical In Vivo Efficacy of Sapanisertib
Cancer Model Dosing Outcome Reference(s)

ZR-75-1 breast cancer

xenograft
0.3 mg/kg/day, oral

Tumor growth

inhibition
[10]

Colorectal cancer

cells
-

Inhibition of mTORC1

and mTORC2

activation

[2]

U2OS osteosarcoma

xenograft
Oral administration

Potent inhibition of

tumor growth
[13]
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Table 3: Clinical Pharmacokinetics of Sapanisertib
(Milled Formulation)

Parameter
3 mg Once Daily
(Day 1)

3 mg Once Daily
(Day 8)

Reference(s)

Cₘₐₓ (ng/mL) 26.1 34.4

Tₘₐₓ (hours) 1.7 1.5

Experimental Protocols
mTOR Kinase Assay (General Protocol)
A common method to determine the in vitro potency of an mTOR inhibitor is a biochemical

kinase assay.

Start

Prepare Reagents:
- Recombinant mTOR kinase

- Substrate (e.g., 4E-BP1)
- ATP

- Sapanisertib (various conc.)

Incubate kinase, substrate,
and Sapanisertib Initiate reaction with ATP Stop reaction

Detect substrate
phosphorylation

(e.g., ELISA, Western Blot)

Analyze data and
calculate IC₅₀

Click to download full resolution via product page

Caption: General workflow for an in vitro mTOR kinase assay.

Methodology:

Reagent Preparation: Recombinant active mTOR kinase, a substrate protein (e.g.,

recombinant 4E-BP1), and ATP are prepared in a suitable kinase buffer. Sapanisertib is

serially diluted to a range of concentrations.

Reaction Setup: The mTOR enzyme, substrate, and varying concentrations of Sapanisertib
are pre-incubated in the wells of a microplate.

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature and is

then stopped by the addition of a quenching agent (e.g., EDTA).
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Detection: The level of substrate phosphorylation is quantified. This can be achieved using

various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-

specific antibody or by separating the reaction products by SDS-PAGE followed by Western

blotting with a phospho-specific antibody.

Data Analysis: The percentage of inhibition at each Sapanisertib concentration is calculated

relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting

the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (General Protocol)
To assess the anti-proliferative effects of Sapanisertib on cancer cells, a cell viability or

proliferation assay is typically performed.

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of Sapanisertib
or a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard

cell culture conditions.

Viability Assessment: Cell viability is measured using a variety of commercially available

reagents, such as those based on the reduction of a tetrazolium salt (e.g., MTT, MTS) or by

measuring ATP content (e.g., CellTiter-Glo®).

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-

treated control cells to determine the percentage of cell growth inhibition. The IC₅₀ value is

calculated from the resulting dose-response curve.

Western Blotting for mTOR Pathway Inhibition (General
Protocol)
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Western blotting is a key technique to confirm the mechanism of action of Sapanisertib by

assessing the phosphorylation status of mTOR pathway proteins in treated cells.

Methodology:

Cell Lysis: Cancer cells are treated with Sapanisertib or a vehicle control for a specified

time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for total and phosphorylated forms of mTOR

pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46),

4E-BP1).

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is

compared between the Sapanisertib-treated and control samples to demonstrate inhibition

of the mTOR pathway.

Clinical Development
Sapanisertib has undergone extensive clinical evaluation in various solid tumors and

hematological malignancies, both as a monotherapy and in combination with other agents.[14]

[15][16][17][18][19] Phase I studies have established the safety, tolerability, and recommended

phase II dose of Sapanisertib.[14][16] Subsequent phase II trials have explored its efficacy in

specific cancer types, including renal cell carcinoma, endometrial cancer, and bladder cancer.

[14][15][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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